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Compound of Interest

Compound Name: Hexidium Iodide

Cat. No.: B1148093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Hexidium Iodide in a

fluorescent Gram staining protocol. This method offers a rapid and reliable alternative to the

traditional crystal violet-based Gram stain, enabling the differentiation of Gram-positive and

Gram-negative bacteria through fluorescence microscopy and flow cytometry.

Introduction
Hexidium Iodide is a fluorescent nucleic acid stain that selectively permeates and stains

Gram-positive bacteria, emitting a red-orange fluorescence.[1][2] In contrast, it is excluded by

the outer membrane of Gram-negative bacteria.[1][3] When used in conjunction with a

membrane-permeant green fluorescent nucleic acid stain, such as SYTO 9 or SYTO 13, a clear

differentiation between the two bacterial types can be achieved.[1][3][4] All bacteria in a sample

are stained green by SYTO 9/13, while only Gram-positive bacteria are counterstained with

Hexidium Iodide, resulting in red-orange fluorescence.[1][3] This fluorescent method is

applicable to unfixed, living bacteria and has been shown to correctly classify a wide range of

clinically relevant organisms.[1][5][6]

Principle of the Method
The differential staining achieved with the Hexidium Iodide protocol is based on the

fundamental structural differences between the cell walls of Gram-positive and Gram-negative

bacteria.
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Gram-positive bacteria possess a thick peptidoglycan layer which is permeable to Hexidium
Iodide. The dye enters the cell, intercalates with nucleic acids, and emits a characteristic

red-orange fluorescence.

Gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane

rich in lipopolysaccharides. This outer membrane acts as a barrier, preventing the entry of

Hexidium Iodide into the cell.[1][3]

The counterstain (SYTO 9 or SYTO 13) is a smaller, membrane-permeant molecule that can

cross the membranes of both Gram-positive and Gram-negative bacteria, staining all cells

green. In Gram-positive cells, the red-orange fluorescence of Hexidium Iodide can quench the

green fluorescence of the SYTO stain.[1][2][5]

Quantitative Data Summary
The performance of the Hexidium Iodide fluorescent Gram stain has been validated using flow

cytometry, allowing for the quantitative assessment of staining intensity and population

distribution.

Organism Gram Status
Mean Hexidium Iodide
Fluorescence Intensity
(Arbitrary Units)

Staphylococcus aureus Gram-positive >10³

Streptococcus pneumoniae Gram-positive >10³

Enterococcus faecalis Gram-positive >10³

Escherichia coli Gram-negative <10²

Pseudomonas aeruginosa Gram-negative <10²

Klebsiella pneumoniae Gram-negative <10²

Table 1: Representative Flow Cytometry Data. Flow cytometric analysis demonstrates a clear

separation in fluorescence intensity between Gram-positive and Gram-negative bacteria

stained with Hexidium Iodide. The intensity of Hexidium Iodide-associated fluorescence in
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Gram-positive strains is at least one log order greater than that from unfixed Gram-negative

organisms.[1][5]

Experimental Protocols
Materials

Hexidium Iodide (HI)

SYTO 9 or SYTO 13 nucleic acid stain

Dimethyl sulfoxide (DMSO)

10 mM Tris-HCl, pH 7.4

Bacterial culture in late log-phase

Filter-sterilized water or appropriate buffer

Microcentrifuge tubes

Pipettes and tips

Fluorescence microscope with appropriate filter sets (e.g., for GFP and RFP) or a flow

cytometer.

Reagent Preparation
Hexidium Iodide Stock Solution (5 mg/mL): Dissolve 5 mg of Hexidium Iodide in 1 mL of

DMSO.[1]

Hexidium Iodide Working Solution (100 µg/mL): Dilute the stock solution 1:50 (v/v) in 10

mM Tris-HCl (pH 7.4).[1]

SYTO 13 Stock Solution (5 mM): Typically supplied in DMSO.

SYTO 13 Working Solution (0.5 mM): Dilute the stock solution 1:10 (v/v) in 10 mM Tris-HCl.

[1]
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Combined Staining Solution (for Microscopy): Prepare a fresh mixture by adding equal

volumes of the SYTO 9 and Hexidium Iodide working solutions to a microcentrifuge tube

and mix thoroughly.[4]

Staining Protocol for Fluorescence Microscopy
This protocol is adapted from the LIVE BacLight™ Bacterial Gram Stain Kit.[4][7]

Harvest 50 µL of a late log-phase bacterial culture.

Wash the cells by centrifuging at 10,000 x g for 5 minutes, removing the supernatant, and

resuspending the pellet in 1 mL of filter-sterilized water.[4]

For every 1 mL of bacterial suspension, add 3 µL of the combined staining solution.[4][7]

Mix thoroughly and incubate at room temperature in the dark for 15 minutes.[4][7]

Place 5 µL of the stained bacterial suspension onto a glass slide and cover with a coverslip.

[4]

Observe using a fluorescence microscope with filters appropriate for green (SYTO 9/13) and

red (Hexidium Iodide) fluorescence.

Staining Protocol for Flow Cytometry
This protocol is based on the method described by Mason et al. (1998).[1][5]

Culture bacteria overnight at 37°C in a suitable broth.

Pellet 1 mL of the bacterial suspension by centrifugation at 15,000 x g for 1 minute.

Wash the cells once in fresh broth and resuspend.

To the bacterial suspension, add the SYTO 13 working solution to a final concentration of 20

µM and the Hexidium Iodide working solution to a final concentration of 10 µg/mL.[2]

Incubate at room temperature for 15 minutes.[2]
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Analyze the stained suspension using a flow cytometer with an excitation wavelength of 470-

490 nm and emission filters for green (approx. 515-565 nm) and red-orange (approx. 565-

605 nm) fluorescence.[1]
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Click to download full resolution via product page

Caption: Workflow for Hexidium Iodide fluorescent Gram staining.
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Gram-Positive Bacterium

Gram-Negative Bacterium

Thick Peptidoglycan Wall Hexidium Iodide Penetrates

SYTO 9/13 Penetrates

Red-Orange Fluorescence

Outer Membrane & Thin Peptidoglycan

Hexidium Iodide Blocked

SYTO 9/13 Penetrates Green Fluorescence

Hexidium Iodide +
SYTO 9/13

Click to download full resolution via product page

Caption: Mechanism of differential staining with Hexidium Iodide.

Safety and Handling
Hexidium Iodide is a nucleic acid binding agent and should be handled with care as a

potential mutagen.[7]

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye

protection.

Handling: Avoid contact with skin and eyes. Do not breathe dust.[8] Use in a well-ventilated

area or under a fume hood.

Storage: Store at -20°C, protected from light and moisture.[9]
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Disposal: Dispose of waste in accordance with local regulations. Solutions containing nucleic

acid stains should be treated before disposal.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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